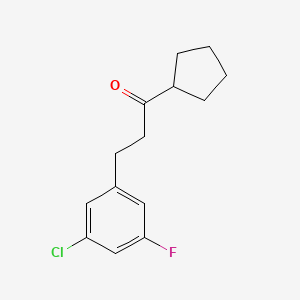

2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone

Beschreibung

A. Cyclopentyl 3-fluorophenyl ketone (C₁₂H₁₃FO):

- Lacks the chloro substituent , reducing electron-withdrawing effects.

- Exhibits a shorter ethyl linker (two carbons), increasing rigidity.

C. 2-(3-Chloro-4-fluorophenyl)-1-cyclohexylethanone (C₁₄H₁₆ClFO):

- Cyclohexyl group adopts a chair conformation, enhancing symmetry and reducing torsional strain.

- Para-fluorine vs. meta-fluorine alters dipole orientation and π-π stacking potential.

Table 3: Structural Comparison

| Compound | Ring Size | Substituent Position | LogP | Torsional Strain (kJ/mol) |

|---|---|---|---|---|

| 2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone | 5 | 3-Cl, 5-F | 4.4 | 12.7 |

| Cyclopentyl 3-fluorophenyl ketone | 5 | 3-F | 3.8 | 10.2 |

| 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone | 4 | 3-Cl, 5-F | 3.6 | 18.5 |

| 2-(3-Chloro-4-fluorophenyl)-1-cyclohexylethanone | 6 | 3-Cl, 4-F | 4.1 | 8.9 |

Eigenschaften

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-cyclopentylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFO/c15-12-7-10(8-13(16)9-12)5-6-14(17)11-3-1-2-4-11/h7-9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGDJCJEYQAFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644984 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopentylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-70-7 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopentylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with cyclopentanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone has been investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological pathways:

- Antimicrobial Activity : Preliminary studies have indicated that compounds similar to this one exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Microorganism | Activity Level (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Enterococcus faecalis | Significant |

| Pseudomonas aeruginosa | Significant |

| Candida albicans | Excellent |

- Anticancer Potential : Research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, making it a candidate for further exploration in cancer therapy.

Biological Research

The compound's structural characteristics facilitate its role in biological studies:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, modulating biochemical pathways relevant to disease processes.

- Cell Viability Assays : Studies using MTT assays have shown dose-dependent cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications.

Chemical Synthesis

2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to convert carbonyl groups into alcohols.

Case Study 1: Antimicrobial Screening

A series of synthesized derivatives of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone were tested against different bacterial strains. Results indicated promising antibacterial activity, particularly against Staphylococcus species, leading to further investigations into its mechanism of action.

Case Study 2: Antifungal Testing

The compound was evaluated for antifungal efficacy against Candida albicans, showing significant inhibitory effects. This suggests that derivatives of this compound could be developed further as antifungal agents.

Case Study 3: Cytotoxicity in Cancer Cell Lines

Using MTT assays, researchers assessed the cytotoxic effects of the compound on various cancer cell lines, revealing dose-dependent responses indicative of potential therapeutic applications. The findings suggest that the compound may enhance the efficacy of existing cancer treatments.

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Ring Strain : Cyclobutyl substituents introduce greater ring strain due to their smaller, less stable four-membered structure compared to the five-membered cyclopentyl group. This strain may enhance reactivity in cyclobutyl-containing compounds .

Stability and Bond Dissociation Trends

Evidence from fragmentation studies highlights distinct stability profiles:

- Cyclopentyl vs. Linear Alkyl Groups : Cyclopentyl radicals dissociate at a consistent energy (~5.7 eV) regardless of the heteroatom (O, N) in the parent compound. In contrast, linear alkyl groups (e.g., ethyl) exhibit heteroatom-dependent dissociation energies (9.0 eV for oxygen-linked vs. 8.3 eV for nitrogen-linked) .

- Implications : The cyclopentyl group in the target compound likely confers greater stability under thermal or photolytic conditions compared to linear alkyl analogues.

Physicochemical Properties

Biologische Aktivität

2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C13H14ClF

- CAS Number : 898751-70-7

- Molecular Weight : 236.70 g/mol

The biological activity of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone is attributed to its interactions with various biomolecular targets. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : The presence of the chloro and fluorine substituents enhances binding affinity to specific enzymes, potentially modulating their activity.

- Receptor Interaction : The compound may bind to receptors involved in signaling pathways related to inflammation and cancer, altering cellular responses.

Biological Activity Overview

Research indicates that 2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone exhibits several biological activities:

Case Studies

-

Antimicrobial Activity :

- A study evaluated the efficacy of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone against Staphylococcus aureus and Enterococcus faecium. The compound showed significant inhibitory effects with minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial potential against resistant strains .

-

Anti-inflammatory Effects :

- In animal models, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that it may be effective in treating conditions characterized by chronic inflammation .

- Cytotoxicity in Cancer Cells :

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the importance of halogen substitutions in enhancing biological activity. For instance, compounds with both chloro and fluoro groups have shown improved potency compared to their non-substituted counterparts .

Table: Structure-Activity Relationship Insights

| Compound | Substituents | Biological Activity |

|---|---|---|

| 2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone | Cl, F | Strong antimicrobial & anticancer activity |

| 2-(4-Chlorophenyl)ethyl ketone | Cl | Moderate antimicrobial activity |

| 2-(3-Fluorophenyl)ethyl ketone | F | Weak antimicrobial activity |

Q & A

Q. What strategies improve yield and purity in scaled-up syntheses?

- Methodological Answer :

- Process Optimization : Use flow chemistry for Grignard reactions (residence time: 2 hours vs. batch 72 hours), reducing side reactions. In-line IR monitors carbonyl formation .

- Purification : Replace column chromatography with crystallization (ethanol/water, 4:1). Purity >99% is confirmed via HPLC (C18 column, 220 nm detection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.